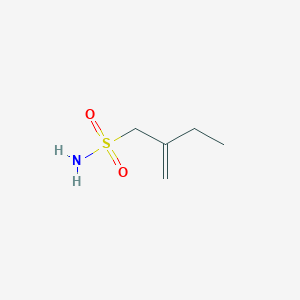
2-Methylidenebutane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylidenebutane-1-sulfonamide is an organosulfur compound with the molecular formula C5H11NO2S. It is characterized by the presence of a sulfonamide group (-SO2NH2) attached to a 2-methylidenebutane backbone. This compound is part of the broader class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidenebutane-1-sulfonamide typically involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of an organic or inorganic base . The general reaction scheme is as follows: [ \text{R-NH2} + \text{R’-SO2Cl} \rightarrow \text{R-NH-SO2-R’} + \text{HCl} ]
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs oxidative coupling of thiols and amines. This method is advantageous due to its efficiency and the availability of low-cost starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Methylidenebutane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonic acids under oxidative conditions.
Reduction: Reduction to corresponding amines.
Substitution: Nucleophilic substitution reactions involving the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-Methylidenebutane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its antibacterial and antiviral properties, similar to other sulfonamide drugs.
Industry: Utilized in the production of polymers and as a vulcanization accelerator in the rubber industry.
Mechanism of Action
The mechanism of action of 2-Methylidenebutane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts the production of DNA and RNA, leading to the antibacterial effects of the compound .
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with similar antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfonimidates: Sulfur-containing compounds with similar structural features and applications.
Uniqueness: 2-Methylidenebutane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other sulfonamides .
Properties
Molecular Formula |
C5H11NO2S |
|---|---|
Molecular Weight |
149.21 g/mol |
IUPAC Name |
2-methylidenebutane-1-sulfonamide |
InChI |
InChI=1S/C5H11NO2S/c1-3-5(2)4-9(6,7)8/h2-4H2,1H3,(H2,6,7,8) |
InChI Key |
NFWAHWWALHIKIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


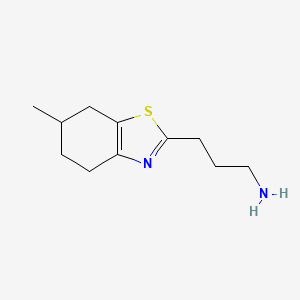
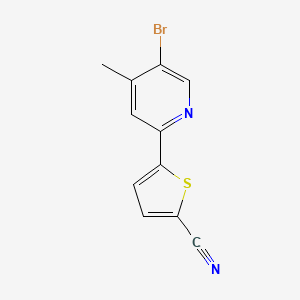
![4-Methoxy-3-([(3-methylbutan-2-YL)oxy]methyl)aniline](/img/structure/B15261421.png)
![4-Bromo-2-[1-(propylamino)propyl]phenol](/img/structure/B15261429.png)
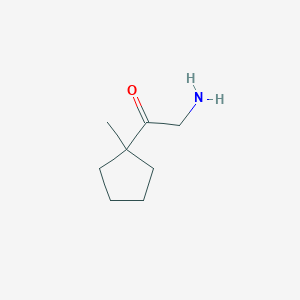
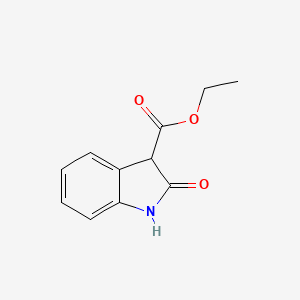
![4-[(2-Methylbutyl)amino]benzonitrile](/img/structure/B15261460.png)
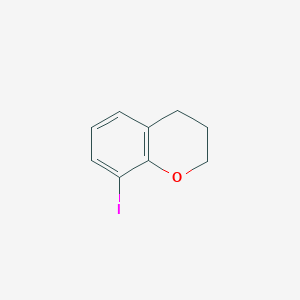
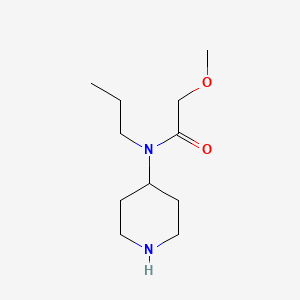
![3A-(bromomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B15261471.png)
![Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15261473.png)
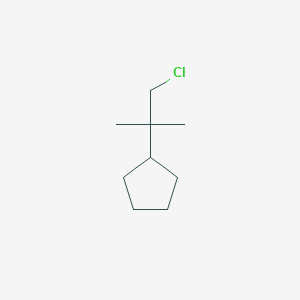

![{8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B15261504.png)
